1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline typically involves the reaction of 5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline with butylthiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution: The butylthio group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with adenosine receptors, particularly the A2B receptor, which is involved in various physiological and pathological processes.
Pathways Involved: By antagonizing the A2B receptor, the compound can inhibit the proliferation of cancer cells and reduce tumor growth.
Comparison with Similar Compounds
1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds in the triazoloquinoline family:
Similar Compounds: 1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline, 1-(Butylthio)-5,9-dimethyl[1,2,4]triazolo[4,3-a]pyrazine.
Uniqueness: The presence of the butylthio group and the specific substitution pattern on the triazoloquinoline ring confer unique chemical and biological properties to this compound.
Properties
CAS No. |
927965-81-9 |
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Molecular Formula |
C16H19N3S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-butylsulfanyl-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H19N3S/c1-4-5-9-20-16-18-17-14-10-12(3)13-8-6-7-11(2)15(13)19(14)16/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
HMRAVLYJNOGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=C(C=CC=C3C(=C2)C)C |
Origin of Product |
United States |
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